SPOP-IN-6b was developed as part of research efforts aimed at understanding and manipulating the SPOP-mediated ubiquitination pathways. It belongs to the class of small molecule inhibitors and is classified as an E3 ubiquitin ligase inhibitor. Its chemical structure and properties allow it to selectively bind to SPOP, thereby inhibiting its function and potentially restoring the degradation of oncogenic proteins.
The synthesis of SPOP-IN-6b involves multiple steps typically characterized by organic synthesis techniques. While specific synthetic routes can vary, key methods often include:
The molecular structure of SPOP-IN-6b can be represented by its chemical formula, which includes specific functional groups that facilitate its interaction with SPOP. Key structural features include:
The three-dimensional conformation plays a crucial role in its ability to inhibit the target protein effectively.
SPOP-IN-6b primarily functions through competitive inhibition, where it binds to the active site of SPOP, preventing substrate interaction. Key aspects of its chemical reactivity include:
The mechanism of action for SPOP-IN-6b involves several steps:
SPOP-IN-6b has several notable applications in scientific research:
SPOP-IN-6b dihydrochloride functions as a potent and selective inhibitor of the Speckle-type POZ Protein (SPOP), an adaptor protein within the Cullin3-RING ubiquitin ligase complex. This complex regulates the ubiquitination and subsequent proteasomal degradation of numerous oncogenic substrates. SPOP-IN-6b exhibits an inhibitory concentration (IC₅₀) of 3.58 μM against Speckle-type POZ Protein, as validated through in vitro binding assays [4]. Mechanistically, it disrupts the recruitment of substrate proteins to the ligase machinery, thereby attenuating the polyubiquitination process essential for substrate degradation [1] [4].
This inhibition stabilizes key tumor suppressors degraded by cytoplasmic Speckle-type POZ Protein in cancers like clear cell renal cell carcinoma. For example, SPOP-IN-6b treatment elevates cellular levels of Phosphatase and Tensin Homologue and Dual Specificity Phosphatase 7 by >50%, suppressing downstream oncogenic AKT/ERK signaling pathways [1] [4]. Unlike pan-Cullin inhibitors (e.g., MLN4924), SPOP-IN-6b specifically targets the Speckle-type POZ Protein adaptor without globally disrupting neddylation or ubiquitin ligase activity [5] [8].
Table 1: Comparative Profile of Speckle-type POZ Protein Inhibitors
Compound | IC₅₀ (μM) | Primary Mechanism | Validated Substrates Stabilized |
---|---|---|---|
SPOP-IN-6b | 3.58 | Disrupts SPOP-substrate binding | Phosphatase and Tensin Homologue, Dual Specificity Phosphatase 7 |
230D7 | 12.52 | Competitive MATH domain binder | Phosphatase and Tensin Homologue |
HS-2* | N/A | Dual HDAC1/SPOP inhibition | Multiple oncoproteins |
HS-2 is a dual-targeting inhibitor included for context [1].
SPOP-IN-6b achieves substrate-selective effects by sterically occluding the Speckle-type POZ Protein substrate-binding cleft. Structural analyses reveal that SPOP-IN-6b occupies the endogenous binding pocket within the MATH (Meprin and TRAF Homology) domain, preventing recognition of degron motifs in physiological substrates [4] [7]. This disruption is particularly consequential in clear cell renal cell carcinoma, where cytoplasmic mislocalization of Speckle-type POZ Protein drives aberrant degradation of tumor suppressors.
Notably, SPOP-IN-6b inhibits the Speckle-type POZ Protein–Insulin-like Growth Factor 2 mRNA-Binding Protein 3 interaction, which disrupts a pathogenic feedback loop. In endometrial cancer, Insulin-like Growth Factor 2 mRNA-Binding Protein 3 competitively inhibits Speckle-type POZ Protein–mediated ubiquitination of c-Myc, leading to c-Myc accumulation and paclitaxel resistance. SPOP-IN-6b blocks this axis by restoring Speckle-type POZ Protein’s access to c-Myc [9]. Additional substrates whose interactions are disrupted include:
Table 2: Key Oncogenic Substrates Affected by SPOP-IN-6b
Substrate | Pathway | Functional Consequence of Stabilization |
---|---|---|
Phosphatase and Tensin Homologue | PI3K/AKT | Suppresses tumor growth and angiogenesis |
Dual Specificity Phosphatase 7 | ERK/MAPK | Reduces proliferation and metastasis |
c-Myc | Transcriptional regulation | Reverses chemotherapy resistance |
Androgen Receptor | Hormone signaling | Inhibits prostate cancer progression |
The MATH domain serves as the primary substrate-docking site on Speckle-type POZ Protein. Cancer-associated mutations (e.g., W131G, F133V) within this domain abrogate substrate binding and are implicated in prostate and endometrial cancers [8] [10]. SPOP-IN-6b binds wild-type MATH domains with higher affinity than these mutants, explaining its selectivity for tumors with functional Speckle-type POZ Protein [4]. Molecular dynamics simulations confirm that SPOP-IN-6b forms stable hydrogen bonds and hydrophobic contacts with residues lining the substrate-binding groove, including Ser119, Tyr123, and Trp131 [7] [8].
Notably, MATH domain binding is influenced by Speckle-type POZ Protein’s oligomerization state. The Back and BTB domains mediate higher-order self-association, promoting concentration within nuclear speckles. SPOP-IN-6b binding to the MATH domain allosterically destabilizes these oligomers, preventing phase separation and altering subcellular localization [7]. This dual effect—competitive substrate exclusion and disrupted condensate formation—amplifies its inhibitory impact beyond simple binding interference.
SPOP-IN-6b induces long-range conformational changes that propagate beyond the MATH domain to the Cullin3 interface. Biochemical studies show reduced affinity between Speckle-type POZ Protein and Cullin3 upon SPOP-IN-6b binding, decreasing the ligase’s catalytic efficiency toward substrates like Gli3 and Caprin1 [8] [9]. This allostery partially decouples substrate recognition from ubiquitin transfer, providing a secondary layer of inhibition.
Loss of Cullin3 function synergizes with TP53 deficiency to promote genomic instability via persistent NF-κB, AP-1, and Transforming Growth Factor β pathway activation. SPOP-IN-6b mimics this synthetic interaction by disrupting Cullin3–Speckle-type POZ Protein complexes, sensitizing TP53-deficient cells to Ataxia Telangiectasia Mutated kinase inhibitors [8]. Furthermore, SPOP-IN-6b’s disruption of liquid-liquid phase separation (a process where Speckle-type POZ Protein and substrates co-condense into membraneless organelles) impedes the spatial coordination required for optimal ubiquitination. Cancer-associated Speckle-type POZ Protein mutants deficient in phase separation exhibit similar losses of function, underscoring the physiological relevance of this mechanism [7] [10].
Key Allosteric Effects:
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: